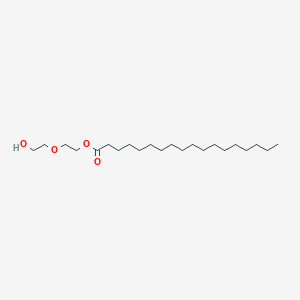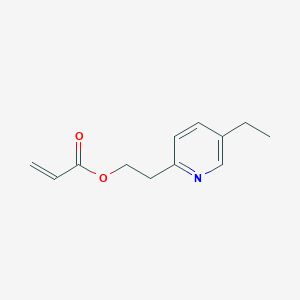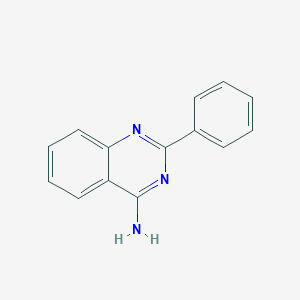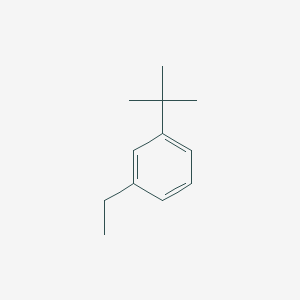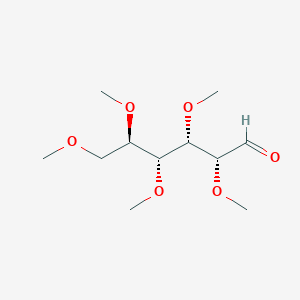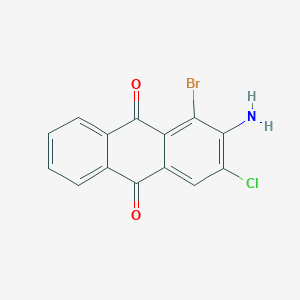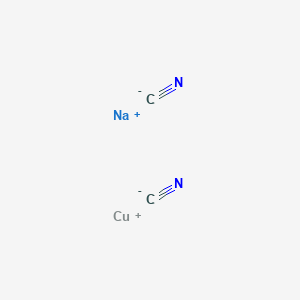
Copper(1+) sodium cyanide(1:1:2)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper(1+) sodium cyanide(1:1:2) is a chemical compound that has been widely used in scientific research. This compound is a coordination complex that is formed by the reaction of copper(I) cyanide and sodium cyanide. The resulting compound has the chemical formula NaCu(CN)2. Copper(1+) sodium cyanide is a white crystalline powder that is soluble in water and polar solvents.
作用機序
The mechanism of action of copper(1+) sodium cyanide is not well understood. However, it is believed that the compound acts as a Lewis acid catalyst in various chemical reactions. The compound can also act as a reducing agent in certain reactions.
Biochemical and Physiological Effects:
Copper(1+) sodium cyanide has not been extensively studied for its biochemical and physiological effects. However, it is known that cyanide ions can bind to cytochrome c oxidase, an enzyme that is involved in the electron transport chain in mitochondria. This can lead to the inhibition of ATP synthesis and can cause cellular damage.
実験室実験の利点と制限
The advantages of using copper(1+) sodium cyanide in lab experiments include its low cost, ease of synthesis, and its ability to act as a Lewis acid catalyst. However, the compound is highly toxic and requires careful handling. It should only be used in well-ventilated areas and with appropriate protective equipment. The compound should not be stored near acids or oxidizing agents.
将来の方向性
There are several future directions for the use of copper(1+) sodium cyanide in scientific research. One potential application is in the field of organic synthesis. The compound can be used as a catalyst in the synthesis of various organic compounds. Another potential application is in the field of electrochemistry. Copper(1+) sodium cyanide can be used in the electroplating of metals. Additionally, the compound can be used as a reducing agent in certain chemical reactions.
Conclusion:
In conclusion, copper(1+) sodium cyanide is a chemical compound that has been widely used in scientific research. The compound has been used as a catalyst in various chemical reactions and has been used in the synthesis of organic compounds. The mechanism of action of copper(1+) sodium cyanide is not well understood, but it is believed to act as a Lewis acid catalyst. The compound has advantages and limitations for lab experiments and should be used with caution due to its high toxicity. There are several future directions for the use of copper(1+) sodium cyanide in scientific research, including in the fields of organic synthesis and electrochemistry.
合成法
The synthesis of copper(1+) sodium cyanide can be achieved by the reaction of copper(I) cyanide and sodium cyanide. The reaction takes place in water or polar solvents and is exothermic. The resulting compound is a white crystalline powder that can be further purified by recrystallization.
科学的研究の応用
Copper(1+) sodium cyanide has been widely used in scientific research. This compound has been used as a catalyst in various chemical reactions. It has been used in the synthesis of organic compounds, such as aldehydes and ketones. Copper(1+) sodium cyanide has also been used in the electroplating of metals.
特性
CAS番号 |
13715-19-0 |
|---|---|
製品名 |
Copper(1+) sodium cyanide(1:1:2) |
分子式 |
C2CuN2Na2 |
分子量 |
138.57 g/mol |
IUPAC名 |
sodium;copper(1+);dicyanide |
InChI |
InChI=1S/2CN.Cu.Na/c2*1-2;;/q2*-1;2*+1 |
InChIキー |
AWFSMZYQORAXBR-UHFFFAOYSA-N |
SMILES |
[C-]#N.[C-]#N.[Na+].[Cu+] |
正規SMILES |
[C-]#N.[C-]#N.[Na+].[Cu+] |
その他のCAS番号 |
13715-19-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



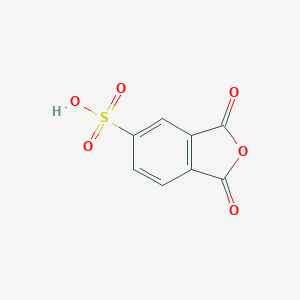
![Phenol, 4-[(4-aminophenyl)azo]-](/img/structure/B85512.png)
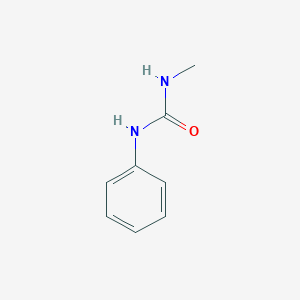
![Hydron;4-[1-hydroxy-2-(1-phenoxypropan-2-ylamino)propyl]phenol;chloride](/img/structure/B85515.png)
